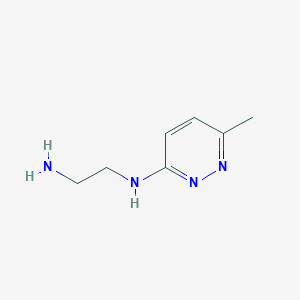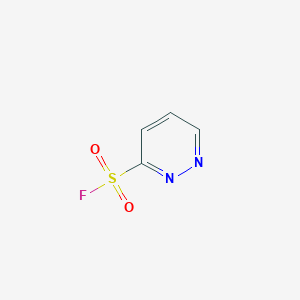
3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione
Vue d'ensemble
Description
3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione, also known as PMDP, is a chemical compound. It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 13 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 aliphatic ketones, 1 aliphatic tertiary amine, and 1 Pyrrolidine .Applications De Recherche Scientifique
Synthesis and Characterization
- Schiff Bases and Crystal Structures : The synthesis and characterization of unsymmetrical Schiff bases derived from reactions involving compounds similar to 3-(Pyrrolidin-1-ylmethylene)pentane-2,4-dione are reported. These studies include the formation of hydrogen-bonded dimers in crystalline states, highlighting the compound's utility in forming complex molecular structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Reactions and Derivatives
- Heterocycle Formation : Research on the reactions of related 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide to produce substituted pyrazoles indicates the compound's role in synthesizing heterocyclic structures. These reactions vary by solvent and conditions, leading to different products, showcasing the versatility of similar compounds in synthetic chemistry (Баева et al., 2020).
Molecular Interactions and Properties
- Argentophilic Interactions : Studies on silver complexes of derivatives indicate the presence of argentophilic interactions, providing insights into the molecular interactions and coordination chemistry of similar diketone compounds (van Terwingen & Englert, 2019).
- Phase Transitions : The investigation into phase transitions and proton ordering in compounds related to this compound reveals detailed structural information at low temperatures, highlighting its potential in materials science and crystallography studies (Truong et al., 2017).
Propriétés
IUPAC Name |
3-(pyrrolidin-1-ylmethylidene)pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(12)10(9(2)13)7-11-5-3-4-6-11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNYOYHRUJORSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN1CCCC1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







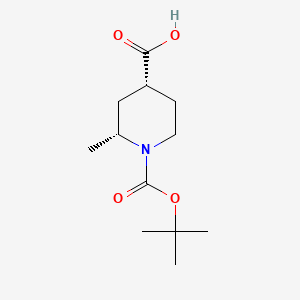
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3113042.png)
![tert-Butyl 5-oxo-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113048.png)
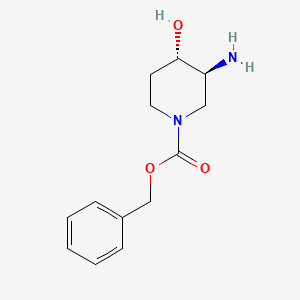
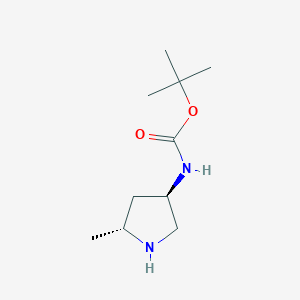
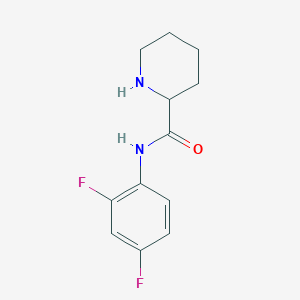
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3113092.png)

